molecular formula C18H18O2 B1671562 Equilenin CAS No. 517-09-9

Equilenin

Cat. No. B1671562
CAS RN: 517-09-9
M. Wt: 266.3 g/mol
InChI Key: PDRGHUMCVRDZLQ-WMZOPIPTSA-N
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Description

Synthesis Analysis

The synthesis of Equilenin was developed by the Bachmann group. It started from Butenand’s ketone, the 7-methoxy structural analog of 1,2,3,4-tetrahydrophenanthren-1-one, which can be readily prepared from 1,6-Cleve’s acid . The approach was based on well-established transformations like the Claisen condensation, the Reformatsky reaction, the Arndt–Eistert reaction, and the Dieckmann condensation .


Molecular Structure Analysis

Equilenin is an estrogenic steroid produced by horses. It has a total of five double bonds in the A- and B-ring . The molecular formula of Equilenin is C18H18O2 .


Chemical Reactions Analysis

Equilenin interacts with deoxyadenosine and deoxyguanosine as nucleosides and estrone-3,4-quinone, equilin-3,4-quinone, and equilenin-3,4-quinone as mutagens . DFT calculations were performed to determine the reaction mechanisms and establish a structure–reactivity relationship between the degree of unsaturation of ring “B” and the expected rate of DNA depurination .


Physical And Chemical Properties Analysis

Equilenin has a molecular weight of 266.3343 g/mol . More detailed physical and chemical properties can be obtained from spectroscopic methods of steroid analysis .

Safety And Hazards

Equilenin is suspected of causing cancer (Carcinogenicity, Category 2) . Special instructions should be obtained before use and all safety precautions should be read and understood .

properties

IUPAC Name

(13S,14S)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRGHUMCVRDZLQ-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052156
Record name Equilenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Equilenin

CAS RN

517-09-9
Record name (+)-Equilenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Equilenin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Equilenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03515
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Equilenin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxyoestra-1,3,5(10),6,8-pentaen-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.483
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Record name EQUILENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8FTJ17C4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,200
Citations
RP Stein, GC Buzby Jr, H Smith - Tetrahedron, 1970 - Elsevier
A series of novel total syntheses of equilin (Ia) and cognate compounds has been developed starting from estra-1,3,5(10),8-tetraenes of the general class II.† The key reactions in these …
Number of citations: 27 www.sciencedirect.com
WE Bachmann, W Cole, AL Wilds - Journal of the American …, 1940 - ACS Publications
… and co-workers11 on the structures of estrone and equilenin were … equilenin prior to resolution. By treatment with methylmagnesium iodide, the methyl ether of the racemic equilenin …
Number of citations: 125 pubs.acs.org
M Uchida, H Ishibashi, R Yamamoto… - Journal of Applied …, 2015 - Wiley Online Library
Although several previous studies have demonstrated the presence of equine estrogens in the aquatic environment, limited data are currently available on the endocrine‐disrupting …
DC Spink, F Zhang, MM Hussain, BH Katz… - Chemical research in …, 2001 - ACS Publications
… In this study, we investigated the metabolism of equilenin in two … Metabolites of equilenin were identified and quantified by GC/MS … In the two cell lines, the same pathways of equilenin …
Number of citations: 42 pubs.acs.org
N Mitsuteru, O Yoshio - Journal of steroid biochemistry, 1987 - Elsevier
… The metabolic pathway leading to equilin and equilenin … The substrate was converted to equilin, equilenin and Heard's … ketone arises from equilenin by reduction of the ring-A. …
Number of citations: 13 www.sciencedirect.com
EA Urusova, IA Gluzdikov, SI Selivanov… - Russian journal of …, 2004 - Springer
… of equilenin, taking into account that the latter exhibits no carcinogenic properties [7]. Moreover, equilenin … The simplest route to modified equilenin analogs consists of reduction with …
Number of citations: 5 link.springer.com
JG Morgan, KD Berlin, NN Durham… - Journal of Heterocyclic …, 1971 - Wiley Online Library
This study reports the complete synthesis and characterization of the 15, 16‐diazaequilenin derivative 10,11‐dihydro‐3H‐naphth[1,2‐g]indazol‐7‐ol (2b) as well as the methyl ether 2a …
Number of citations: 18 onlinelibrary.wiley.com
EJ Bailey, A Gale, GH Phillipps, PT Siddons… - Chemical …, 1967 - pubs.rsc.org
… equilenin into equilin. Independently of Heller, Lenhard, and Bernstein,4 we have investigated the preparation of equilenin … -11/3-01 (Ij5 gave equilenin under acidic conditions at room …
Number of citations: 0 pubs.rsc.org
A Jinno, Y Maruyama, M Ishizuka, A Kazusaka… - The Journal of Steroid …, 2006 - Elsevier
… Equilenin also induced CYP1A1 mRNA in treated HepG2 cell lines and transcriptional … equilenin weakly displaced 3 HB(a)P from AhR. Together, these data show that equilenin, an …
Number of citations: 29 www.sciencedirect.com
CS Frampton, DD MacNicol - Acta Crystallographica Section E …, 2017 - scripts.iucr.org
… The title compound, Equilenin 1, is one member of a series of … 3 through to the title compound Equilenin 1, there is a progressive … of the estrone series of steroids, Equilenin 1, at 100 K. …
Number of citations: 4 scripts.iucr.org

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